molecular formula C19H22N2O B10858305 Benanserin CAS No. 441-91-8

Benanserin

Cat. No.: B10858305
CAS No.: 441-91-8
M. Wt: 294.4 g/mol
InChI Key: RPSOLZRELOLSFM-UHFFFAOYSA-N
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Description

Benanserin is a compound with the molecular formula C19H22N2O . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound has been studied for its potential biological activities and applications in various fields, including medicine and chemistry .

Preparation Methods

The synthesis of benanserin involves several steps, typically starting with the preparation of indole derivatives. One common method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot reaction to obtain aminoindolizines . This method offers advantages such as swiftness, preparation of complex compounds from readily available materials, and simplification of workup.

Chemical Reactions Analysis

Benanserin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Mechanism of Action

The mechanism of action of benanserin involves its interaction with various molecular targets. It can bind to and inhibit specific receptors, such as dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can lead to changes in cellular signaling pathways and physiological effects .

Comparison with Similar Compounds

Benanserin is similar to other indole derivatives, such as:

Properties

CAS No.

441-91-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine

InChI

InChI=1S/C19H22N2O/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13,20H2,1-2H3

InChI Key

RPSOLZRELOLSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN

Origin of Product

United States

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